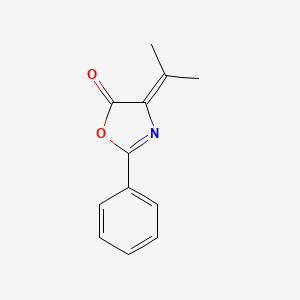

2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-

描述

Historical Context of Azlactone Chemistry

The development of azlactone chemistry traces its origins to the pioneering work of Friedrich Gustav Carl Emil Erlenmeyer and his contemporaries in the late 19th and early 20th centuries. The foundational discovery came when Plöchl first reported the formation of azlactones through acetic anhydride-mediated condensation of hippuric acid with benzaldehyde. Subsequently, Erlenmeyer established the structural characterization of these compounds and introduced the term "azlactone," recognizing them as five-membered heterocyclic compounds containing nitrogen and oxygen as heteroatoms.

The Erlenmeyer-Plöchl azlactone synthesis emerged as a seminal methodology in organic chemistry, representing a series of chemical reactions that transform N-acyl glycine derivatives to various amino acids via oxazolone intermediates. This classical approach involves the condensation of aromatic aldehydes with acyl derivatives of glycine in the presence of acetic anhydride and anhydrous sodium acetate. The historical significance of this methodology extends beyond simple synthetic utility, as it provided early insights into the relationship between heterocyclic chemistry and amino acid synthesis.

The evolution of azlactone chemistry throughout the 20th century witnessed significant methodological advances. Researchers developed alternative synthetic approaches, including the use of various inorganic reagents for cyclization reactions and the implementation of different condensing agents. The introduction of carbodiimide-mediated cyclizations and the exploration of benzophenone bichloride as a reagent for anhydride formation represented important milestones in expanding the synthetic toolkit for azlactone preparation. These developments reflected the growing understanding of the mechanistic aspects underlying azlactone formation and transformation.

Contemporary research in azlactone chemistry has embraced green chemistry principles and advanced synthetic methodologies. The development of ionic liquid-mediated syntheses has eliminated the need for carcinogenic reagents like acetic anhydride, while microwave-assisted reactions using metal oxide catalysts have improved efficiency and environmental compatibility. These modern approaches demonstrate excellent stereoselectivity, particularly in the formation of Z-enantiomers, and achieve yields of 95-97% with minimal byproduct formation.

Structural Classification Within Oxazolone Derivatives

Oxazolones constitute a diverse family of heterocyclic compounds with five distinct structural isomers, differing in the location of the carbonyl group and the position of double bonds within the ring system. The classification includes 2-(3H)-oxazolone, 2-(5H)-oxazolone, 4-(5H)-oxazolone, 5-(2H)-oxazolone, and 5-(4H)-oxazolone, each representing different substitution and unsaturation patterns. Within this framework, 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- belongs to the 5-(4H)-oxazolone category, characterized by the presence of a carbonyl group at the 5-position and specific substitution at the 2- and 4-positions.

The structural features of 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- can be analyzed through its molecular architecture and electronic distribution. The compound contains a five-membered ring with the molecular formula C₁₂H₁₁NO₂, where the oxazolone core is substituted with an isopropylidene group at C-4 and a phenyl group at C-2. The isopropylidene substitution introduces an exocyclic double bond that can participate in tautomeric equilibria, particularly when the compound exists in 4-acyl forms that can interconvert between different tautomeric states.

The electronic properties of the compound reflect the influence of both the phenyl and isopropylidene substituents on the oxazolone core. Nuclear Magnetic Resonance spectroscopy studies have revealed insights into the stereochemistry and geometric isomerism associated with compounds of this structural class. The aromatic phenyl group at the 2-position contributes to the overall conjugation system and influences the electronic density distribution throughout the molecule, while the isopropylidene group at the 4-position provides steric bulk and hydrophobic character.

The classification of 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- within the broader context of azlactone chemistry reveals its relationship to other biologically and synthetically important compounds. The 4-oxazolone motif, which includes this compound, represents a formal lactam structure that appears in various pharmaceutical agents, including fenozolone, thozalinone, cyclazodone, and reclazepam. This structural relationship underscores the importance of understanding the chemical behavior and properties of compounds within this class.

Significance in Heterocyclic Chemistry Research

The significance of 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- in heterocyclic chemistry research stems from its multifaceted role as both a synthetic intermediate and a model compound for understanding azlactone reactivity patterns. Research has demonstrated that azlactones exhibit important biological activities, including antimicrobial, antibacterial, analgesic, antifungal, anticancer, anti-inflammatory, neuroleptic, sedative, antidiabetic, and antiobesity properties. These diverse biological activities have positioned azlactones as valuable scaffolds for medicinal chemistry applications and drug discovery efforts.

The compound serves as a crucial intermediate in the preparation of various chemical entities, including amino acids, peptides, and heterocyclic precursors. The Erlenmeyer synthesis, which can produce compounds like 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-, provides access to phenylalanine and other amino acids through reduction and hydrolysis sequences. This synthetic utility has made azlactones indispensable tools in the construction of complex organic molecules, particularly in the realm of natural product synthesis and pharmaceutical chemistry.

Contemporary research has explored the application of azlactone derivatives in advanced materials science and analytical chemistry. Studies have revealed that these compounds exhibit promising photophysical and photochemical activities, making them suitable for use as pH sensors and in photosensitive devices. The ability of azlactones to undergo specific chemical transformations under controlled conditions has led to their incorporation into polymer systems and coupling devices for protein chemistry applications.

The mechanistic aspects of azlactone chemistry, exemplified by compounds like 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-, have provided fundamental insights into heterocyclic reactivity patterns. Research has demonstrated that these compounds can undergo cleavage at both the 1,2-bond and 1,5-bond positions, with the course of reaction depending on structural factors and reaction conditions. The stability of 4-alkylidene derivatives compared to their saturated counterparts has been attributed to the presence of exocyclic double bonds, which provide additional stabilization through conjugation effects.

Recent investigations into the structure-activity relationships of azlactone derivatives have employed computational methods and high-throughput screening approaches to identify promising candidates for specific applications. Studies on related 4-phenoxy-phenyl isoxazole derivatives have demonstrated the potential for discovering novel acetyl-CoA carboxylase inhibitors with anticancer properties. These findings highlight the continued relevance of heterocyclic chemistry research in addressing contemporary challenges in drug discovery and chemical biology.

属性

IUPAC Name |

2-phenyl-4-propan-2-ylidene-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXZIPYOMWJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279978 | |

| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-47-8 | |

| Record name | NSC14968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYLIDENE-2-PHENYL-5(4H)-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- (CAS No. 4491-47-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an oxazoline ring with an isopropylidene group and a phenyl substituent, contributing to its unique chemical properties. The molecular formula is C13H13NO, with a molecular weight of approximately 201.221 g/mol.

Synthesis Methods

Various synthetic routes have been explored for the preparation of 2-Oxazolin-5-one derivatives. Common methods include:

- Cyclization Reactions : Utilizing amino acids or their derivatives under acidic conditions.

- Condensation Reactions : Involving aldehydes and amines to form the oxazoline ring.

Antimicrobial Properties

Research indicates that 2-Oxazolin-5-one derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, a derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated cytotoxicity against human cancer cells, suggesting its potential as a chemotherapeutic agent.

| Activity | Tested Strains/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 40 µg/mL | Metabolic pathway interference | |

| Anticancer | Human breast cancer cells (MCF-7) | 30 µM | Apoptosis induction via caspases |

Case Studies

-

Antibacterial Activity Study :

A study published in Molecules examined the antibacterial effects of various oxazolinones, including the target compound. The results indicated a dose-dependent inhibition of bacterial growth, with notable efficacy against resistant strains. -

Cytotoxicity Assays :

In another study, derivatives of 2-Oxazolin-5-one were tested against multiple cancer cell lines. The findings revealed that specific modifications to the phenyl group enhanced cytotoxicity, indicating structure-activity relationships that are crucial for drug development.

The biological activity of 2-Oxazolin-5-one is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The oxazoline ring can participate in hydrogen bonding and π-stacking interactions, which may alter enzyme functions or gene expression profiles.

相似化合物的比较

Comparison with Similar Oxazolinone Derivatives

Substituent Effects on Physical Properties

The physical properties of oxazolinones, such as melting points and solubility, are highly dependent on substituents. For example:

- Polar substituents (e.g., β-carboxymethyl in compound 10, ) increase polarity and intermolecular interactions, resulting in higher melting points (180–182°C) .

- Nonpolar or bulky groups (e.g., β-methylthioethyl in compound 15, ) reduce polarity, lowering melting points (142–143°C) . The 4-isopropylidene group in the target compound is expected to impart moderate hydrophobicity and a melting point intermediate to these extremes, though direct data is unavailable in the provided evidence.

Reactivity and Stability

- Electron-withdrawing groups (EWGs) at the 2-position (e.g., meta-formylaminophenyl in compound 10, ) enhance electrophilicity of the oxazolinone ring, promoting nucleophilic attack.

- Electron-donating groups (EDGs) like the simple phenyl group in the target compound may reduce ring reactivity, favoring stability under acidic or basic conditions .

The 4-isopropylidene group’s steric hindrance could further stabilize the compound by shielding the reactive carbonyl group.

Spectral Data Analysis

IR and NMR spectroscopy are critical for structural validation:

- IR: The carbonyl stretch (C=O) in oxazolinones typically appears near 1750–1700 cm⁻¹. Substituents like carboxymethyl (compound 10) may shift this peak due to conjugation .

- ¹H-NMR : The isopropylidene group in the target compound would produce a singlet for its two equivalent methyl groups (δ ~1.3–1.5 ppm), while the phenyl protons would resonate as a multiplet (δ ~7.2–7.5 ppm) .

Data Table: Comparative Analysis of Oxazolinone Derivatives

Comparisons are inferred from structural analogs.

Key Research Findings

- Substituents at the 4-position significantly modulate melting points and solubility, with polar groups enhancing crystallinity .

- Steric bulk at the 4-position (e.g., isopropylidene) may improve stability but complicate synthesis .

- NMR and IR remain indispensable for confirming oxazolinone structures, with spectral databases providing critical reference data .

准备方法

Catalytic Cyclization of N-Benzoyl-Aminoalkene Compounds

A key method involves the palladium-catalyzed cyclization of N-benzoyl-aminoalkene intermediates. This approach, detailed in DE10010984A1 , employs a palladium complex (e.g., tetrakistriphenylphosphine palladium) to drive intramolecular cyclization.

- Starting Material : N-Benzoyl allyl alcohol derivatives (e.g., N-tert-butyloxycarbonylphenylglycinol).

- Reagents :

- Palladium catalyst (e.g., Pd(PPh₃)₄).

- Base (sodium hydride or calcium carbonate).

- Solvents: Dichloromethane or acetonitrile.

- Conditions :

- Temperature : 80–120°C (for calcium carbonate) or 30–40°C (for sodium hydride).

- Time : 2–48 hours, depending on the base.

Example :

N-tert-Butyloxycarbonylphenylglycinol undergoes cyclization in acetonitrile with calcium carbonate at 80°C for 12 hours, yielding 4-isopropylidene-2-phenyl-2-oxazolin-5-one with >75% efficiency.

Erlenmeyer Azlactone Synthesis

This classical method involves condensation of α-acylamino acids with carbonyl compounds. For 4-isopropylidene derivatives, isopropylidene groups are introduced via ketones or aldehydes.

- Starting Material : Hippuric acid (N-benzoylglycine) or substituted analogs.

- Reagents :

- Aldehyde/ketone (e.g., acetone for isopropylidene).

- Condensing agents: Acetic anhydride or sodium acetate.

- Conditions :

- Temperature : 80–100°C.

- Time : 6–12 hours.

Example :

Hippuric acid reacts with acetone in acetic anhydride under reflux to form the 4-isopropylidene derivative. Yield optimization requires excess ketone and anhydrous conditions.

Carbodiimide-Mediated Cyclization

N-Ethylcarbodiimide (EDC) facilitates cyclization of α-acylamino acids into 2-oxazolin-5-ones. This method is efficient for introducing sterically demanding substituents like isopropylidene.

- Starting Material : N-Acylated amino acids (e.g., N-benzoyl alanine).

- Reagents :

- EDC or related carbodiimides.

- Triethylamine (base).

- Solvent: Benzene or dimethylformamide.

- Conditions :

- Temperature : 25–50°C.

- Time : 4–24 hours.

Example :

N-Benzoyl alanine treated with EDC in benzene at 40°C for 8 hours yields the cyclized product. Post-reaction hydrolysis removes protective groups, isolating the 4-isopropylidene derivative.

Comparative Analysis of Methods

常见问题

Q. What are the standard synthetic routes for preparing 2-oxazolin-5-one derivatives, and how are reaction conditions optimized?

The synthesis of 2-oxazolin-5-one derivatives typically involves cyclocondensation or nucleophilic substitution. For example, refluxing a mixture of phenyl isocyanate with a precursor in acetonitrile (15 mL) under basic conditions (K₂CO₃) for 6 hours yields substituted oxazolidinones . Purification via recrystallization (methanol) ensures product integrity. Optimization variables include solvent polarity (e.g., acetonitrile for polar intermediates), catalyst loading (0.5 g K₂CO₃ in ), and reaction time (6 hours for reflux). Analytical standards (e.g., HPLC ≥90% purity) and TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) validate purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-isopropylidene-2-phenyl-2-oxazolin-5-one?

Key techniques include:

- ¹H/¹³C NMR : Assigns substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, isopropylidene methyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1750 cm⁻¹) and oxazolinone ring vibrations (~1650 cm⁻¹) .

- HPLC/GC : Validates purity (>90%) and monitors degradation under stress conditions (e.g., thermal or pH variations) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for oxazolinone derivatives?

Contradictions in spectral assignments (e.g., overlapping NMR signals) require:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve spin-spin coupling ambiguities .

- Comparative Analysis : Reference analogous compounds (e.g., 4-ethoxymethylene derivatives in ) to identify substituent-specific shifts.

- Computational Aids : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, reconciling experimental vs. theoretical discrepancies .

Q. What strategies improve reaction yields in stereoselective oxazolinone syntheses?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) enhance enantioselectivity in asymmetric syntheses. For example, highlights oxazolidine-dione derivatives synthesized via Pd-catalyzed C–H activation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DBU suppress side reactions .

- Kinetic Control : Lower temperatures (0–5°C) favor kinetic products, as seen in benzodiazepine syntheses ().

Q. How can computational models predict the reactivity of 4-isopropylidene-2-phenyl-2-oxazolin-5-one in nucleophilic reactions?

- DFT/Molecular Orbital Analysis : Calculate frontier orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl group (C=O) in oxazolinones is highly electrophilic, consistent with nucleophilic attack at the 5-position .

- MD Simulations : Model solvent interactions (e.g., acetonitrile vs. THF) to predict solvation effects on reaction pathways .

Q. What experimental approaches assess the stability of oxazolinone derivatives under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC (retention time shifts) and quantify stability-indicating parameters (e.g., t90 at 25°C) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at 94–96°C in ) and identify thermal degradation products via GC-MS.

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in biological activity data for oxazolinone analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing phenyl with thienyl groups as in ) and assay bioactivity (e.g., antimicrobial or kinase inhibition).

- Meta-Analysis : Compare results across studies (e.g., notes thiazolidinone derivatives with conflicting cytotoxicity; reconcile via standardized assay protocols).

Q. What mechanistic insights explain the formation of byproducts during oxazolinone synthesis?

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen sources in ring-opening/ring-closing steps .

- In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates (e.g., acylated amines in ) and propose competing pathways.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。